molecular formula C5H3ClIN B1630668 4-Chloro-3-iodopyridine CAS No. 89167-34-0

4-Chloro-3-iodopyridine

Cat. No. B1630668
CAS RN: 89167-34-0
M. Wt: 239.44 g/mol
InChI Key: GPFGRYFMMHDHGA-UHFFFAOYSA-N
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Description

4-Chloro-3-iodopyridine is a compound with the molecular formula C5H3ClIN . It is used in various chemical reactions and has been noted in several research studies .


Synthesis Analysis

The synthesis of 4-Chloro-3-iodopyridine involves several steps. One method involves the oxidation of 4-methylpyridine into 4-picolinic acid with potassium permanganate, followed by a series of reactions to produce the target product . Another method involves a ring cleavage methodology for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3-iodopyridine consists of a pyridine ring with a chlorine atom at the 4th position and an iodine atom at the 3rd position .


Chemical Reactions Analysis

4-Chloro-3-iodopyridine is involved in various chemical reactions. For instance, it can be used in the synthesis of substituted pyridines with diverse functional groups . It also plays a role in the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .


Physical And Chemical Properties Analysis

4-Chloro-3-iodopyridine has a molecular weight of 239.44 g/mol . Other physical and chemical properties such as solubility, lipophilicity, and water solubility are also important for its applications .

Scientific Research Applications

Crystal Structure Analysis

4-Chloro-3-iodopyridine and related compounds have been studied for their unique molecular structures. For instance, 4-chloro-2,6-dimethyl-3-iodopyridine N-oxide displays a monoclinic structure with interesting features such as positional disorder and specific types of hydrogen bonds, which are significant for understanding molecular interactions and properties (Hanuza et al., 1997).

Halogen Bonding in Crystal Packing

Halogen bonding plays a crucial role in the formation of crystal packing in complexes involving 3-iodopyridine. This aspect is crucial for the development of new materials and understanding molecular assemblies (Gorokh et al., 2019).

Regiochemical Flexibility in Functionalization

The functionalization of trihalopyridines, including 4-iodopyridines, demonstrates regiochemical flexibility. This property is vital for creating new compounds for pharmaceutical research, showcasing the potential of 4-Chloro-3-iodopyridine derivatives in drug development (Bobbio & Schlosser, 2001).

Synthesis of Halogen-rich Intermediates

Compounds like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, derived from 4-Chloro-3-iodopyridine, are valuable as intermediates in medicinal chemistry for synthesizing complex molecules (Wu et al., 2022).

Metalation and Ortho-Lithiation

The metalation of iodopyridines, including 4-Chloro-3-iodopyridine derivatives, has been achieved, leading to lithio intermediates useful in synthesizing diverse polysubstituted pyridines. This process is instrumental in the synthesis of fused polyaromatic alkaloids, an area of interest in medicinal chemistry (Rocca et al., 1993).

Synthesis of Heterocyclic Polyfluoro-Compounds

4-Iodopyridine derivatives are central to synthesizing heterocyclic polyfluoro-compounds, which are important in various chemical industries. These compounds play a role in creating new materials with specific properties (Banks et al., 1977).

Safety And Hazards

4-Chloro-3-iodopyridine is considered hazardous. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment should be used when handling this compound .

properties

IUPAC Name

4-chloro-3-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClIN/c6-4-1-2-8-3-5(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFGRYFMMHDHGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376776
Record name 4-chloro-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-iodopyridine

CAS RN

89167-34-0
Record name 4-chloro-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3-iodopyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
WS Yue, JJ Li - Organic Letters, 2002 - ACS Publications
… 4-Chloro-3-iodopyridine was prepared in 65−80% yield by ortho-lithiation of 4-… -chloro substituent was accomplished by refluxing 4-chloro-3- iodopyridine with sodium o-iodophenoxide …
Number of citations: 63 pubs.acs.org
T Takahashi, Y Li, P Stepnicka… - Journal of the …, 2002 - ACS Publications
… 3,4-Dihalopyridines such as 4-chloro-3-iodopyridine reacted with zirconacyclopentadienes to afford 5,6,7,8-tetrasubstituted isoquinoline derivatives in good to high yields. …
Number of citations: 122 pubs.acs.org
N Gyorfi, E Farkas, N Nemet, C Weber, Z Novak… - Molecules, 2020 - mdpi.com
… Starting from 1.20 g (5 mmol) 4-chloro-3-iodopyridine (3) using the general nucleophilic substitution procedure and 1.0 mL (10 mmol) benzyl-alcohol as appropriate starting material, …
Number of citations: 2 www.mdpi.com
M Pauton, C Aubert, G Bluet… - … Process Research & …, 2019 - ACS Publications
… Obtained from 4-chloro-3-iodopyridine 11 (100 mg, 0.42 mmol, 1.0 equiv) and anisole (54 μL, 0.50 mmol, 1.2 equiv) as a brown solid after precipitation (170 mg, 82%) and after basic …
Number of citations: 11 pubs.acs.org
E Marie, S Bouclé, C Enguehard-Gueiffier, A Gueiffier - Molecules, 2012 - mdpi.com
… Compounds 1a–e were obtained in 71–100% yields by condensation of 2-amino-3-chloro-4-iodopyridine or 2-amino-4-chloro-3-iodopyridine, with the corresponding α-…
Number of citations: 7 www.mdpi.com
JYL Chung - Transition Metal‐Catalyzed Couplings in Process …, 2003 - Wiley Online Library
… Initially, the Heck coupling of 2,6-dichlorophenylacrylamide (26) [24] with 4-chloro3-iodopyridine (45) was examined for compatibility with N-aryl acrylamides, a transformation that was …
Number of citations: 1 onlinelibrary.wiley.com
M BOUDAKIAN - … of Heterocyclic Compounds: Pyridine and its …, 1974 - Wiley Online Library
… 4-Chloro-3-iodopyridine …
Number of citations: 1 onlinelibrary.wiley.com
JYL Chung, RJ Cvetovich, M McLaughlin… - The Journal of …, 2006 - ACS Publications
… In route development exploratory experiments, the Heck coupling of 2,6-dichlorophenylacrylamide (18) 15 with 4-chloro-3-iodopyridine (21) was examined to discover any difficulties in …
Number of citations: 36 pubs.acs.org
GW Gribble, L Fu, QX Lin - Pyridines: from lab to production, 2013 - books.google.com
… 139 Li has reported the displacement of chloride from both 2-and 4-chloro-3-iodopyridine 181 by sodium 2-iodophenoxide to give, for example, diiodide 182.140 Moreover, Loupy and …
Number of citations: 2 books.google.com
S Tabanella, I Valancogne… - Organic & biomolecular …, 2003 - pubs.rsc.org
A range of substituted pyridyl amino acids have been prepared by palladium catalysed cross-coupling of serine-derived organozinc reagents with differently substituted halopyridines. …
Number of citations: 61 pubs.rsc.org

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